3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a naphtho[1,2-c]isoxazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts such as AuCl3 . Another approach includes the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds, which provides high regioselectivity and yields .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes is gaining popularity due to their eco-friendly nature and cost-effectiveness . These methods often employ cycloaddition reactions, which are efficient and versatile for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s electronic properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as copper (I) acetylides for cycloaddition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound is being investigated for its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid
- 3-Carboxy-5-methylisoxazole
- 3-methoxy-isoxazole-5-carboxylic acid
Uniqueness
3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid is unique due to its naphtho[1,2-c]isoxazole core, which provides distinct electronic and steric properties. The presence of the trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H6F3NO3 |
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Molecular Weight |
281.19 g/mol |
IUPAC Name |
3-(trifluoromethyl)benzo[g][2,1]benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H6F3NO3/c14-13(15,16)11-9-5-8(12(18)19)6-3-1-2-4-7(6)10(9)17-20-11/h1-5H,(H,18,19) |
InChI Key |
YQTQLXHDWDFSSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(ON=C23)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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